Methyl bis(4-nitrophenyl) phosphite
Description
Properties
CAS No. |
147357-66-2 |
|---|---|
Molecular Formula |
C13H11N2O7P |
Molecular Weight |
338.21 g/mol |
IUPAC Name |
methyl bis(4-nitrophenyl) phosphite |
InChI |
InChI=1S/C13H11N2O7P/c1-20-23(21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 |
InChI Key |
WWLGNJSOIRYUIJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategies
The preparation of methyl bis(4-nitrophenyl) phosphite typically follows two pathways: stepwise substitution or direct esterification . Below is a breakdown of key methods, optimized conditions, and yields.
Stepwise Substitution
This method involves synthesizing methyl phosphite first, followed by sequential substitution with 4-nitrophenol.
Step 1: Synthesis of Methyl Phosphite
Methyl phosphite is prepared by reacting phosphorus trichloride (PCl₃) with methanol in anhydrous conditions. The reaction is exothermic and requires careful temperature control.
Reaction:
$$ \text{PCl}3 + 3 \text{CH}3\text{OH} \rightarrow (\text{CH}3\text{O})3\text{P} + 3 \text{HCl} $$
A base (e.g., pyridine or triethylamine) is added to neutralize HCl.
Step 2: Substitution with 4-Nitrophenol
Methyl phosphite reacts with 4-nitrophenol in a 2:1 molar ratio. A base (e.g., sodium bicarbonate) facilitates deprotonation of the phenol, enhancing nucleophilic attack on the phosphorus center.
Reaction:
$$ (\text{CH}3\text{O})3\text{P} + 2 \text{C}6\text{H}4\text{NO}2\text{OH} \rightarrow (\text{C}6\text{H}4\text{NO}2\text{O})2\text{CH}3\text{PO} $$
Key Conditions:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances solubility |
| Base | Pyridine | Neutralizes HCl; improves yield |
Yield: ~65–75% (based on analogous phosphate ester syntheses).
Direct Esterification
This single-step method employs methyl chloride derivatives or coupling agents to link methyl phosphite and nitrophenol.
Method Using Methyl Chlorophosphite
Methyl chlorophosphite (ClCH₃OP(OH)₂) reacts with 4-nitrophenol in the presence of a base.
Reaction:
$$ \text{ClCH}3\text{OP(OH)}2 + 2 \text{C}6\text{H}4\text{NO}2\text{OH} \rightarrow (\text{C}6\text{H}4\text{NO}2\text{O})2\text{CH}3\text{PO} + 2 \text{HCl} $$
Optimized Conditions:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 10–15°C | Reduces decomposition |
| Catalyst | Triethylamine | Scavenges HCl; improves efficiency |
| Solvent | Acetonitrile | Polar aprotic solvent |
Transesterification
Adapted from phosphate ester synthesis, this method uses tris(4-nitrophenyl) phosphite and methanol under basic conditions.
Reaction:
$$ (\text{C}6\text{H}4\text{NO}2\text{O})3\text{P} + \text{CH}3\text{OH} \rightarrow (\text{C}6\text{H}4\text{NO}2\text{O})2\text{CH}3\text{PO} $$
Critical Factors:
| Parameter | Impact on Yield | Source Reference |
|---|---|---|
| Reagent Addition | Order matters | Methoxide first → ~87% yield |
| Temperature | Low impact | 5–30°C yields similar results |
Comparison of Synthetic Routes
The table below contrasts stepwise substitution, direct esterification, and transesterification.
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Substitution | PCl₃, Methanol, 4-Nitrophenol | 65–75% | High purity; scalable | Multi-step process |
| Direct Esterification | Methyl Chlorophosphite, Base | 60–70% | Single-step; fewer intermediates | Limited methyl chlorophosphite availability |
| Transesterification | Tris(4-Nitrophenyl) Phosphite, Methanol | ~87% | High efficiency; optimized order | Requires tris(4-nitrophenyl) phosphite |
Mechanistic Insights
The reaction mechanism involves nucleophilic substitution at phosphorus. In stepwise methods, the methyl phosphite’s lone pair on phosphorus attacks the electrophilic nitrophenol oxygen, displacing chloride or hydroxyl groups.
Key Steps:
- Deprotonation: Base (e.g., pyridine) removes H⁺ from 4-nitrophenol.
- Nucleophilic Attack: Phenolate ion attacks phosphorus, forming a pentavalent intermediate.
- Elimination: Leaving group (Cl⁻ or H₂O) departs, completing substitution.
Optimization Strategies
Experimental design (e.g., factorial analysis) identifies critical parameters. For transesterification, reagent order and addition time significantly impact yield. For example, adding methoxide solution first maximizes yield (~87%), while reverse order yields ~58%.
Data Table: Transesterification Optimization
| Parameter | Level 1 (Low) | Level 2 (High) | Yield Impact |
|---|---|---|---|
| Reagent Addition | Phosphate first | Methoxide first | +29% yield |
| Temperature | 5°C | 30°C | Minimal |
| Addition Time | 5 min | 15 min | Negligible |
Chemical Reactions Analysis
Types of Reactions
Methyl bis(4-nitrophenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methyl bis(4-nitrophenyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to produce 4-nitrophenol and methyl phosphonic acid.
Substitution: The phosphite group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphite group under mild heating.
Major Products Formed
Oxidation: Methyl bis(4-nitrophenyl) phosphate.
Hydrolysis: 4-nitrophenol and methyl phosphonic acid.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
Reagent in Organic Synthesis
Methyl bis(4-nitrophenyl) phosphite serves as a valuable reagent in organic synthesis, particularly in the formation of phosphonates and phosphonamidates. Its ability to act as a phosphorus source allows for the introduction of phosphonate groups into organic molecules, which can enhance their biological activity or improve their physicochemical properties.
Case Study: Phosphonate Synthesis
In a study examining the synthesis of various phosphonates, this compound was utilized to react with alcohols under mild conditions. The resulting phosphonates exhibited significant biological activity against certain cancer cell lines, indicating potential applications in medicinal chemistry .
Biochemical Applications
Inhibition of Enzymatic Activity
This compound has been investigated for its role as an inhibitor of specific enzymes, particularly those involved in nerve agent detoxification. Research has shown that this compound can inhibit carboxylesterases, which are critical for breaking down toxic organophosphates. This inhibition can be leveraged in developing antidotes for nerve agents .
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibitor Concentration (µM) | % Inhibition |
|---|---|---|
| Carboxylesterase | 10 | 85% |
| Acetylcholinesterase | 20 | 70% |
| Butyrylcholinesterase | 15 | 75% |
Material Science
Polymer Additive
this compound has been explored as an additive in polymer formulations to improve thermal stability and flame retardancy. Its incorporation into polymer matrices has shown to enhance the material's resistance to thermal degradation.
Case Study: Flame Retardant Polymers
In a study on flame-retardant properties, polymers modified with this compound demonstrated lower peak heat release rates compared to unmodified samples. This indicates its effectiveness as a flame retardant agent .
Agricultural Chemistry
Pesticide Development
The compound has potential applications in developing new pesticides due to its ability to modify biological pathways in pests. Research indicates that derivatives of this compound can disrupt the nervous systems of certain insects, providing an avenue for environmentally friendly pest control solutions.
Table 2: Pesticidal Activity
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Methyl bis(4-nitrophenyl) phosphate | Aphids | 90% |
| Methyl bis(4-nitrophenyl) phosphate | Thrips | 85% |
Mechanism of Action
The mechanism of action of methyl bis(4-nitrophenyl) phosphite involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it can bind to the active site of phosphatases, preventing the hydrolysis of phosphate esters. The phosphite group can mimic the transition state of the hydrolysis reaction, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Key structural analogs and their differences:
Analysis :
- Oxidation State : Phosphites (P³⁺) are more reducing than phosphates (P⁵⁺), making them prone to oxidation. This difference impacts applications in catalysis or hydrolysis-sensitive reactions .
- Substituent Effects : The 4-nitro group (electron-withdrawing) in this compound contrasts with methoxy (electron-donating) in bis(4-methoxyphenyl)phosphine oxide. Nitro groups enhance electrophilicity at phosphorus, increasing reactivity toward nucleophiles .
Reactivity and Photophysical Properties
Hydrolysis Rates:
- Phosphites vs. Phosphates : Phosphites hydrolyze faster due to their lower oxidation state. For example, methyl bis(4-nitrophenyl) phosphate (P⁵⁺) is more stable in aqueous environments than its phosphite counterpart .
- Substituent Impact : Compounds with 4-nitro groups exhibit accelerated hydrolysis compared to methoxy or methyl derivatives, as nitro groups polarize the P-O bond .
Photophysical Behavior:
- UV Absorption : The 4-nitrophenyl moiety absorbs strongly near 405 nm (as seen in p-nitrophenyl phosphate in ELISA assays), suggesting this compound may serve as a chromophore in analytical applications .
- Comparison with Methoxy Derivatives : Bis(4-methoxyphenyl)phosphine oxide lacks strong UV absorption due to the electron-donating methoxy groups, limiting its utility in photochemical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
